Cynodontin

Description

Structure

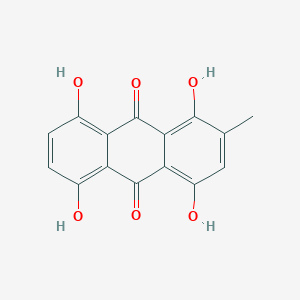

2D Structure

3D Structure

Properties

IUPAC Name |

1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQXCHAJWVRYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197211 | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476-43-7 | |

| Record name | 1,4,5,8-Tetrahydroxy-2-methyl-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=476-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynodontin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cynodontin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114343 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cynodontin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYNODONTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XV8PGZ10OT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of Cynodontin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a polyketide-derived fungal secondary metabolite with noteworthy biological activities, including potential antifungal and cytotoxic properties. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential, enabling pathway engineering for novel analog production, and for controlling its production in pathogenic fungi. This technical guide provides a comprehensive overview of the current understanding of the this compound biosynthetic pathway, drawing parallels with closely related fungal anthraquinones. While the complete biosynthetic gene cluster (BGC) for this compound has not been definitively characterized, substantial evidence points towards a pathway involving a non-reducing polyketide synthase (NR-PKS) and a series of tailoring enzymes, with emodin (B1671224) as a key intermediate.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to follow a typical fungal polyketide pathway, commencing with the condensation of acetyl-CoA and malonyl-CoA units by a Type I iterative non-reducing polyketide synthase (NR-PKS). The subsequent steps involve a series of cyclization and modification reactions catalyzed by tailoring enzymes likely encoded within the same biosynthetic gene cluster.

1. Polyketide Chain Assembly: The biosynthesis is initiated by an NR-PKS that catalyzes the iterative condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain. This process involves several domains within the PKS enzyme, including the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains.

2. Cyclization and Aromatization: The highly reactive poly-β-keto chain undergoes a series of intramolecular aldol (B89426) condensations and cyclizations, a process often guided by the product template (PT) domain of the PKS and other associated enzymes like cyclases. This leads to the formation of the characteristic tricyclic aromatic scaffold of anthraquinones.

3. Formation of Emodin, a Key Intermediate: Strong evidence suggests that emodin (1,6,8-trihydroxy-3-methylanthraquinone) is a crucial intermediate in the this compound pathway.[1][2][3][4][5] The formation of emodin from the polyketide precursor involves decarboxylation and specific hydroxylation patterns.

4. Tailoring Reactions to Yield this compound: The final steps in the biosynthesis involve tailoring of the emodin core. This includes at least two specific hydroxylation events at positions C-4 and C-5, and a demethylation at C-6 followed by a methylation at C-2 (if the methyl group is not introduced earlier by the PKS). These reactions are likely catalyzed by cytochrome P450 monooxygenases and methyltransferases, respectively.

Genomic Context: Polyketide Synthase Genes in this compound-Producing Fungi

Genomic analyses of fungi known to produce this compound, such as Setosphaeria turcica, provide strong evidence for the genetic basis of its biosynthesis. Comparative genomics of different formae speciales of S. turcica have identified a significant number of polyketide synthase (PKS) genes. Specifically, the genome of S. turcica f. sp. zeae is predicted to contain 15 PKS genes, while S. turcica f. sp. sorghi possesses 20 PKS genes, many of which show high homology. While the specific PKS responsible for this compound has not yet been functionally characterized, these genomic data provide a set of candidate genes for future investigation. The high degree of conservation among these PKS genes suggests a shared evolutionary origin and potentially similar functions in secondary metabolism.

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics or in vivo metabolite concentrations, for the enzymes and intermediates of the this compound biosynthetic pathway. The data presented below for the related and proposed precursor, emodin, is sourced from studies on other fungal systems and can serve as a reference for future quantitative analyses of the this compound pathway.

Table 1: Quantitative Data on Emodin Biosynthesis in Fungi

| Parameter | Value | Organism | Reference |

| Emodin Titer | 64.6 mg/L | Aspergillus nidulans (heterologous expression) | |

| Emodin Production | Detected | Talaromyces islandicus |

Experimental Protocols

The complete elucidation of the this compound biosynthetic pathway requires a combination of genetic and biochemical approaches. The following are detailed methodologies for key experiments that can be adapted to identify and characterize the this compound biosynthetic gene cluster and its constituent enzymes.

Identification of the this compound Biosynthetic Gene Cluster

Objective: To identify the complete set of genes responsible for this compound biosynthesis.

Methodology: Comparative Genomics and Transcriptomics

-

Genome Sequencing: Obtain high-quality genome sequences of one or more this compound-producing fungal strains (e.g., Drechslera avenae, Setosphaeria turcica).

-

Bioinformatic Analysis:

-

Use software like antiSMASH to predict secondary metabolite biosynthetic gene clusters (BGCs) within the sequenced genomes.

-

Identify candidate BGCs containing a non-reducing polyketide synthase (NR-PKS) gene, as this is the expected core enzyme for anthraquinone (B42736) biosynthesis.

-

Compare the predicted BGCs with known anthraquinone BGCs from other fungi to identify homologous clusters.

-

-

Transcriptomic Analysis (RNA-Seq):

-

Culture the fungus under conditions that induce this compound production and conditions where it is not produced.

-

Extract total RNA from both conditions and perform RNA-sequencing.

-

Analyze the differential gene expression data to identify a BGC that is significantly upregulated under this compound-producing conditions. This provides strong evidence for its involvement in the pathway.

-

Functional Characterization of Pathway Genes

Objective: To determine the function of individual genes within the candidate this compound BGC.

Methodology: Gene Knockout and Heterologous Expression

A. Gene Knockout:

-

Construct Knockout Cassette: Design a gene replacement cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene (e.g., the PKS or a tailoring enzyme gene).

-

Fungal Transformation: Introduce the knockout cassette into the wild-type this compound-producing fungus using protoplast transformation or Agrobacterium tumefaciens-mediated transformation.

-

Selection and Verification: Select for transformants on media containing the appropriate antibiotic. Verify successful gene replacement by PCR and Southern blotting.

-

Metabolite Analysis: Analyze the metabolite profile of the knockout mutant using HPLC-MS/MS. A loss of this compound production and the potential accumulation of a pathway intermediate would confirm the function of the deleted gene.

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthetic machineries of anthraquinones and bisanthraquinones in Talaromyces islandicus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Identification of Cynodontin-Producing Fungal Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin (1,4,5,8-tetrahydroxy-3-methylanthraquinone) is a naturally occurring red pigment with significant potential as a pharmaceutical precursor, particularly noted for its antifungal properties.[1][2][3] This polyketide-based hydroxyanthraquinone is synthesized by a select group of filamentous fungi.[4] This technical guide provides a comprehensive overview of the identification of this compound-producing fungal species, detailing experimental protocols for their isolation, cultivation, and characterization. Furthermore, it outlines the biosynthetic pathway of this compound and methods for its extraction and quantification, offering a valuable resource for researchers in mycology, natural product chemistry, and drug discovery.

This compound-Producing Fungal Species

Several fungal species, primarily within the genera Curvularia, Drechslera, and Helminthosporium, have been identified as producers of this compound. This guide focuses on the most well-documented species, providing a comparative analysis of their characteristics and this compound production.

| Fungal Species | Key Morphological Characteristics | Optimal Culture Conditions for this compound Production |

| Curvularia lunata | Colonies are typically effuse, greyish brown to black, and hairy. Conidiophores are erect, unbranched, and brown. Conidia are fusiform, curved, and pale brown with 3-5 septa.[5] | Modified Czapek-Dox medium with an alternating 12-hour light and 12-hour dark cycle. |

| Drechslera avenae | Colonies on Potato Dextrose Agar (B569324) (PDA) are initially whitish-grey, becoming olivaceous-black with a fluffy texture. Conidiophores are simple or branched, and erect. Conidia are cylindrical, straight or slightly curved, and pale to mid-brown with multiple septa. | Oatmeal agar or Maltose-Peptone Agar (MPA) at temperatures between 20°C and 27°C, with incubation for 20-60 days in the dark. |

| Helminthosporium cynodontis | Mycelium is septate and brown. Conidiophores are erect and unbranched. Conidia are straight or slightly curved, clavate to cylindrical, and pale to mid-brown with several septa. | Liquid submerged culture with controlled trace amounts of zinc. Optimal growth and pigment production are influenced by zinc concentration. |

Experimental Protocols

Isolation and Identification of Fungal Species

A systematic approach is crucial for the successful isolation and accurate identification of this compound-producing fungi.

a) Isolation from Environmental Samples (e.g., Plant Tissue, Soil):

-

Surface Sterilization: Plant tissues are first washed with sterile distilled water, followed by immersion in 70% ethanol (B145695) for 30-60 seconds, then in a 1-2% sodium hypochlorite (B82951) solution for 1-3 minutes, and finally rinsed with sterile distilled water three times.

-

Plating: Small sections of the surface-sterilized tissue are placed on Potato Dextrose Agar (PDA) plates amended with an antibacterial agent (e.g., chloramphenicol) to suppress bacterial growth.

-

Incubation: Plates are incubated at 25-28°C and observed daily for fungal growth.

-

Sub-culturing: Hyphal tips of emerging fungal colonies are aseptically transferred to fresh PDA plates to obtain pure cultures.

b) Morphological Identification:

Pure cultures are examined macroscopically for colony characteristics (color, texture, growth rate) and microscopically for the morphology of conidiophores and conidia using slide culture techniques.

c) Molecular Identification (ITS Sequencing):

For precise identification, the Internal Transcribed Spacer (ITS) region of the ribosomal DNA is amplified using universal fungal primers (e.g., ITS1 and ITS4) and sequenced. The resulting sequence is then compared with databases such as GenBank using the BLAST tool for species-level identification.

Cultivation for this compound Production

The yield of this compound is highly dependent on the fungal species and the cultivation conditions.

a) Media Preparation:

-

Potato Dextrose Agar (PDA): Suspend 39 g of PDA powder in 1 L of distilled water. Heat to boiling to dissolve completely and sterilize by autoclaving at 121°C for 15 minutes.

-

Maltose-Peptone Agar (MPA): Dissolve 20 g maltose, 2.5 g peptone, and 20 g agar in 1 L of distilled water. Sterilize by autoclaving.

-

Oatmeal Agar: Suspend 60 g of oatmeal in 1 L of distilled water and boil for 1 hour. Filter through cheesecloth and add 20 g of agar to the filtrate. Adjust the volume to 1 L and sterilize.

b) Inoculation and Incubation:

-

A small agar plug from a pure culture is used to inoculate the production medium in Petri dishes or flasks.

-

Incubation conditions are optimized for each species as detailed in the table above. For example, Drechslera avenae is incubated in the dark to promote pigment production.

Extraction and Quantification of this compound

a) Extraction:

-

Fungal biomass and the surrounding agar from the culture plates are harvested.

-

The harvested material is homogenized and extracted with an organic solvent such as ethyl acetate (B1210297) or chloroform. This can be facilitated by sonication.

-

The organic extract is filtered to remove solid debris.

-

The solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude extract.

b) Quantification by High-Performance Liquid Chromatography (HPLC):

-

Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter.

-

HPLC System: A standard HPLC system equipped with a C18 column and a UV-Vis or Diode Array Detector (DAD) is used.

-

Mobile Phase: A gradient elution is typically employed, often consisting of a mixture of acetonitrile (B52724) and water (with a small amount of acid, such as formic or trifluoroacetic acid, to improve peak shape).

-

Detection: this compound can be detected at its characteristic absorption maximum.

-

Quantification: A standard curve is generated using a purified this compound standard of known concentrations to quantify the amount of this compound in the fungal extracts.

Biosynthesis of this compound

This compound is a polyketide synthesized via the acetate-malonate pathway. The biosynthesis is initiated by a non-reducing polyketide synthase (NR-PKS). Emodin (B1671224) is a key intermediate in the formation of this compound.

The proposed biosynthetic pathway involves the following key steps:

-

Octaketide Chain Formation: A non-reducing polyketide synthase (NR-PKS) catalyzes the condensation of one acetyl-CoA starter unit with seven malonyl-CoA extender units to form a linear octaketide chain.

-

Cyclization and Aromatization: The octaketide chain undergoes a series of cyclization and aromatization reactions to form the anthraquinone (B42736) scaffold.

-

Formation of Emodin Anthrone (B1665570): The polyketide chain is cyclized to form emodin anthrone.

-

Oxidation to Emodin: An anthrone oxidase catalyzes the oxidation of emodin anthrone to emodin.

-

Hydroxylation to this compound: A series of hydroxylation steps, likely catalyzed by cytochrome P450 monooxygenases, converts emodin to this compound.

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal species, strain, and culture conditions. The following table presents available data on this compound production.

| Fungal Species | Culture Medium | Incubation Conditions | This compound Yield (µg/g of medium) | Reference |

| Drechslera avenae | Oatmeal Agar | 30 days at 20°C in the dark | ~150 | |

| Drechslera avenae | Oatmeal Agar | 30 days at 27°C in the dark | ~100 |

Conclusion

The identification and cultivation of this compound-producing fungal species are critical first steps in harnessing this valuable natural product for potential pharmaceutical applications. This guide provides a foundational framework for researchers, outlining detailed protocols for the isolation, identification, cultivation, and analysis of these fungi and their bioactive metabolite. The elucidation of the biosynthetic pathway offers opportunities for metabolic engineering to enhance this compound yields. Further research is warranted to explore the full therapeutic potential of this compound and to optimize its production from these promising fungal sources.

References

- 1. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ‘emodin family’ of fungal natural products–amalgamating a century of research with recent genomics-based advances - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. Bioactive compounds of Curvularia species as a source of various biological activities and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotransformation of the anthraquinones emodin and chrysophanol by cytochrome P450 enzymes. Bioactivation to genotoxic metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynodontin: A Technical Guide to Its Biological Activities Beyond Antifungal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin, a naturally occurring anthraquinone (B42736) pigment, has been primarily recognized for its potent antifungal properties. However, emerging research has begun to unveil a broader spectrum of biological activities, suggesting its potential as a lead compound in various therapeutic areas. This technical guide provides an in-depth overview of the non-antifungal biological activities of this compound, presenting available quantitative data, detailed experimental protocols for key assays, and a discussion of the potential signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug discovery and development, highlighting both the current understanding and the existing knowledge gaps in this compound research.

Biological Activities and Quantitative Data

This compound has demonstrated promising bioactivities, including enzyme inhibition, antioxidant effects, and potential anticancer and anti-inflammatory properties. The quantitative data available for these activities are summarized below. It is important to note that while preclinical evidence suggests anticancer and anti-inflammatory potential, specific quantitative data, such as IC50 values for this compound against cancer cell lines and inflammatory markers, are not yet widely available in the published literature.

| Biological Activity | Target/Assay | Test System | Result (IC50/ED50) | Reference |

| Enzyme Inhibition | Acetylcholinesterase (AChE) | Electric eel | 2.53 µM | [Not explicitly cited] |

| Antioxidant Activity | Free radical scavenging | In-silico study | - | [1] |

Note: The lack of extensive quantitative data for anticancer and anti-inflammatory activities of purified this compound represents a significant research gap and an opportunity for future investigation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.

Anticancer Activity: Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[2][3]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[3] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[2]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range of 0.1 to 100 µM) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition using Griess Assay

The Griess assay is a colorimetric method for the quantification of nitrite (B80452), a stable and nonvolatile breakdown product of nitric oxide (NO). It is commonly used to assess the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration, which can be measured spectrophotometrically.

Protocol:

-

Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 4 x 10⁴ cells/well and incubate overnight.

-

Pre-treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

-

Supernatant Collection: After incubation, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well and incubate for another 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition by this compound. Calculate the IC50 value.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibitory Assay

The Ellman's method is a widely used spectrophotometric assay to measure AChE activity and its inhibition.

Principle: AChE hydrolyzes acetylthiocholine (B1193921) to thiocholine (B1204863) and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Protocol:

-

Reagent Preparation: Prepare a phosphate (B84403) buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and a solution of AChE enzyme.

-

Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound (this compound) at various concentrations.

-

Enzyme Addition: Add the AChE solution to the wells and incubate for a short period (e.g., 15 minutes) at 37°C.

-

Substrate Addition: Initiate the reaction by adding the ATCI solution.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.

Potential Signaling Pathways and Mechanisms of Action

While direct experimental evidence for the specific signaling pathways modulated by this compound is currently limited, its chemical structure as an anthraquinone and the observed biological activities suggest potential interactions with key cellular signaling cascades involved in cancer and inflammation.

Anticancer Activity and Apoptosis

Many natural compounds with anticancer properties exert their effects by inducing apoptosis (programmed cell death). The main signaling pathways involved in apoptosis are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This pathway is triggered by cellular stress, such as DNA damage or oxidative stress. It involves the release of cytochrome c from the mitochondria, which leads to the activation of caspase-9 and subsequently the executioner caspase-3, resulting in cell death.

-

Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to death receptors on the cell surface, leading to the activation of caspase-8 and then caspase-3.

Given that many anthraquinones are known to induce apoptosis, it is plausible that this compound may also trigger one or both of these pathways. However, specific studies to confirm this and to identify the upstream and downstream targets of this compound in these pathways are needed.

Anti-inflammatory Activity: NF-κB and MAPK Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of inflammation.

-

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This leads to the degradation of IκBα and the release of the NF-κB dimer, which translocates to the nucleus to induce the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

MAPK Pathway: The MAPK family, including ERK, JNK, and p38, are activated by various extracellular stimuli and play a crucial role in regulating the production of inflammatory mediators.

It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting the activation of the NF-κB and/or MAPK pathways, thereby reducing the expression of pro-inflammatory enzymes and cytokines. Further research, such as Western blot analysis of key pathway proteins, is required to validate this hypothesis.

Antioxidant Mechanism

An in-silico study has provided insights into the antioxidant mechanism of this compound. The study suggests that in a polar environment (like water), this compound acts as an antioxidant primarily through the Sequential Proton Loss Electron Transfer (SPLET) mechanism. In non-polar environments, both Hydrogen Atom Transfer (HAT) and SPLET are proposed as competitive mechanisms. These mechanisms involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby mitigating oxidative stress.

Conclusion and Future Directions

This compound is a promising natural product with a range of biological activities that extend beyond its well-established antifungal effects. This guide has summarized the available data on its enzyme inhibitory, antioxidant, and potential anticancer and anti-inflammatory properties. While detailed experimental protocols for assessing these activities are available, there is a notable lack of quantitative data for this compound's efficacy in cancer and inflammation models, as well as a significant gap in our understanding of the specific molecular mechanisms and signaling pathways it modulates.

Future research should focus on:

-

Determining the IC50 values of purified this compound against a panel of human cancer cell lines.

-

Quantifying the inhibitory effects of this compound on key inflammatory mediators, such as nitric oxide and prostaglandins, and their respective enzymes, iNOS and COX.

-

Elucidating the precise molecular targets and signaling pathways affected by this compound in cancer and inflammatory cells through techniques such as Western blotting, reporter gene assays, and transcriptomic analysis.

-

Conducting in vivo studies to evaluate the therapeutic potential and safety profile of this compound in relevant animal models of cancer and inflammation.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of this compound and advancing its development as a novel drug candidate.

References

An In-depth Technical Guide to Cynodontin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin is a naturally occurring anthraquinone (B42736), a class of organic compounds known for their distinctive red pigmentation and diverse biological activities.[1][2] First isolated in 1933 from the fungus Helminthosporium cynodontis, this secondary metabolite has since been identified in various other fungal species, including those from the genera Drechslera and Curvularia.[2][3] Primarily recognized for its potent antifungal properties, this compound presents a molecule of interest for the development of new agrochemical and pharmaceutical agents.[1] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, biological activity, and relevant experimental protocols for this compound.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 1,4,5,8-tetrahydroxy-2-methyl-9,10-anthracenedione. Its structure consists of an anthracene (B1667546) core with two ketone groups and four hydroxyl substituents, along with a methyl group.

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione | |

| Synonyms | 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, NSC 114343 | |

| CAS Number | 476-43-7 | |

| Molecular Formula | C₁₅H₁₀O₆ | |

| Molecular Weight | 286.24 g/mol | |

| Appearance | Red crystalline solid/powder | |

| Melting Point | 259-260 °C | |

| Solubility | Soluble in DMSO | |

| SMILES | Cc1cc(c2c(c1O)C(=O)c3c(ccc(c3C2=O)O)O)O | |

| InChI | InChI=1S/C15H10O6/c1-5-4-8(18)11-12(13(5)19)15(21)10-7(17)3-2-6(16)9(10)14(11)20/h2-4,16-19H,1H3 | |

| Elemental Analysis | C, 62.94%; H, 3.52%; O, 33.54% |

Chemical Structure of this compound

Caption: 2D chemical structure of this compound (1,4,5,8-tetrahydroxy-2-methylanthracene-9,10-dione).

Spectroscopic Data

Detailed modern spectroscopic data for this compound, such as ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry, are not extensively available in the public domain. Early characterization relied on classical chemical methods and older spectroscopic techniques. For contemporary research, re-isolation and full spectroscopic characterization are recommended. However, based on its chemical structure, the following spectral features can be anticipated:

-

UV-Visible Spectroscopy: As a pigmented anthraquinone, this compound is expected to exhibit strong absorption bands in the visible and ultraviolet regions, contributing to its red color.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong, broad absorption bands corresponding to the O-H stretching of the multiple hydroxyl groups, as well as sharp, strong bands for the C=O stretching of the quinone carbonyl groups. Aromatic C=C stretching bands would also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl protons would be expected. The chemical shifts of the hydroxyl protons may vary depending on the solvent and concentration.

-

¹³C-NMR: Resonances for the carbonyl carbons, the aromatic carbons (both protonated and quaternary), and the methyl carbon would be observed.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the exact mass of this compound (C₁₅H₁₀O₆), which is 286.0477. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and methyl groups.

Biological Activity and Mechanism of Action

Antifungal Activity

This compound has demonstrated significant in vitro antifungal activity against a range of plant pathogenic fungi. It is a potent inhibitor of the growth of Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. Its efficacy against these pathogens is reported to be comparable to that of commercial fungicides such as dicloran and carbendazim (B180503). The antifungal activity against Verticillium dahliae is also noted, albeit to a lesser extent.

Table 2: Antifungal Activity of this compound (ED₅₀ Values)

| Fungal Species | ED₅₀ (µg/mL) | Reference(s) |

| Sclerotinia minor | ~1-10 | |

| Sclerotinia sclerotiorum | ~1-10 | |

| Botrytis cinerea | ~1-10 | |

| Verticillium dahliae | >10 |

Note: The ED₅₀ values are reported to be of the same order of magnitude as dicloran and carbendazim under the tested conditions.

Mechanism of Action

The precise molecular mechanism of this compound's antifungal action has not been fully elucidated. However, structure-activity relationship studies suggest that the type and position of the hydroxyl and methyl substitutions on the anthraquinone ring are crucial for its biological activity. It is hypothesized that these substitutions influence the molecule's ability to interfere with essential cellular processes in susceptible fungi.

Many antifungal agents that disrupt the fungal cell wall or membrane integrity ultimately trigger conserved stress response signaling pathways, such as the High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway. While not directly demonstrated for this compound, it is plausible that its antifungal effect involves the induction of cellular stress that could activate these or other signaling cascades, leading to growth inhibition and cell death.

Hypothesized Fungal Stress Response to this compound

Caption: A generalized diagram of fungal stress signaling pathways potentially activated by cell membrane or wall-perturbing agents like this compound.

Biosynthesis

This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi. This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a poly-β-keto chain, which then undergoes a series of cyclization, aromatization, and modification reactions to yield the final anthraquinone structure. Emodin, another well-known anthraquinone, is a key intermediate in the biosynthesis of this compound.

Biosynthesis Pathway of this compound

References

A Technical Guide to the Natural Sources and Isolation of Cynodontin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin (1,4,5,8-tetrahydroxy-2-methylanthraquinone) is a naturally occurring anthraquinone (B42736) pigment that has garnered significant interest within the scientific community. This interest stems from its notable biological activities, particularly its antifungal properties. As a secondary metabolite, this compound is produced by a variety of microorganisms, primarily fungi. This in-depth technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, mycology, and drug discovery and development.

Natural Sources of this compound

This compound is predominantly found in various species of filamentous fungi. While it belongs to the broader class of anthraquinones, which are also present in some plants and lichens, the primary documented producers of this compound are fungal.[1][2] Detailed below are some of the key fungal genera and species known to synthesize this compound.

Table 1: Fungal Sources of this compound

| Genus | Species | Reference(s) |

| Drechslera | D. avenae | [3] |

| D. teres | [4] | |

| D. dictyoides | [4] | |

| D. tritici-repentis | ||

| D. phlei | ||

| Curvularia | C. lunata | |

| Pyrenochaeta | P. terrestris | |

| Bipolaris | B. sorokiniana | |

| Alternaria | Not specified | |

| Aspergillus | Not specified | |

| Fusarium | Not specified | |

| Penicillium | Not specified |

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves a multi-step process encompassing fungal cultivation, extraction of the secondary metabolites, and subsequent chromatographic purification. The following sections provide a detailed, generalized protocol based on established methodologies for the isolation of fungal anthraquinones, with specific parameters for this compound where available.

Experimental Protocols

1. Fungal Cultivation and Inoculation

-

Fungal Strain: Drechslera avenae is a commonly used species for this compound production.

-

Culture Medium: The fungus can be cultivated on either solid or liquid media. Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB) are suitable options.

-

Incubation Conditions: Cultures are typically incubated at a temperature range of 20-27°C. The incubation period for optimal this compound accumulation is between 20 and 60 days.

2. Extraction of Crude this compound

-

Harvesting: The fungal mycelium and the culture medium (if liquid) are harvested.

-

Solvent Extraction: The harvested material is extracted with an organic solvent. Chloroform and ethyl acetate (B1210297) are effective solvents for this purpose. To ensure efficient extraction, methods such as sonication or mechanical agitation can be employed.

-

Concentration: The resulting organic extract is filtered to remove any cellular debris. The filtrate is then concentrated under reduced pressure, typically using a rotary evaporator, to yield a crude extract containing this compound and other metabolites.

3. Chromatographic Purification

A combination of chromatographic techniques is generally required to purify this compound to a high degree.

-

Column Chromatography:

-

Stationary Phase: Silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. Common solvent systems include hexane-ethyl acetate or chloroform-methanol. The fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

-

Preparative Thin-Layer Chromatography (TLC):

-

For further purification, fractions enriched with this compound from column chromatography can be subjected to preparative TLC using an appropriate solvent system.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification step.

-

Mobile Phase: A gradient of an aqueous solvent (often with a small amount of acid, such as formic acid, to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used for elution.

-

Detection: A UV-Vis detector is used, with the wavelength set to the absorbance maximum of this compound.

-

4. Characterization

The purified this compound can be characterized using various spectroscopic techniques, including:

-

UV-Vis Spectroscopy: To determine the absorption spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR): For structural elucidation.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation of this compound.

Biosynthesis of this compound

This compound, like other fungal anthraquinones, is synthesized through the polyketide pathway. This metabolic pathway involves the sequential condensation of small carboxylic acid units to form a long poly-β-keto chain, which then undergoes a series of cyclization and aromatization reactions to create the characteristic tricyclic anthraquinone scaffold.

Emodin (B1671224) is a well-established key intermediate in the biosynthesis of many fungal anthraquinones, including this compound. The formation of this compound from emodin involves subsequent hydroxylation steps. While the specific enzymes responsible for the complete biosynthetic pathway of this compound have not been fully elucidated, a putative pathway can be proposed based on the general understanding of anthraquinone biosynthesis in fungi.

Putative Biosynthetic Pathway of this compound

Caption: Putative biosynthetic pathway of this compound.

Quantitative Data

The antifungal activity of this compound has been evaluated against various fungal pathogens. The following table summarizes the effective dose for 50% inhibition (ED₅₀) values reported in a study.

Table 2: Antifungal Activity of this compound (ED₅₀ values)

| Fungal Species | ED₅₀ (µg/mL) | Reference |

| Sclerotinia minor | 1.5 | |

| Sclerotinia sclerotiorum | 2.0 | |

| Botrytis cinerea | 2.5 | |

| Verticillium dahliae | 10.0 |

Conclusion

This compound represents a promising natural product with significant biological activity. This guide has provided a detailed overview of its natural sources, a comprehensive protocol for its isolation and purification, and an insight into its biosynthetic origins. The methodologies and data presented here are intended to facilitate further research into this interesting fungal metabolite, potentially leading to the development of new antifungal agents and other therapeutic applications. The continued exploration of fungal biodiversity is likely to uncover not only new sources of this compound but also novel anthraquinones with unique chemical structures and biological properties.

References

- 1. A convenient separation strategy for fungal anthraquinones by centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Fungi as a Potential Source of Pigments: Harnessing Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

Cynodontin (3-methyl-1,4,5,8-tetrahydroxyanthraquinone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynodontin, a naturally occurring anthraquinone (B42736), has garnered scientific interest due to its notable biological activities. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, and biological effects. The document consolidates available quantitative data on its antifungal properties and discusses its potential, though less explored, anticancer and anti-inflammatory activities. Detailed experimental methodologies for key assays are provided to facilitate further research. Furthermore, this guide presents visualizations of the proposed biosynthetic pathway and hypothetical mechanisms of action through signaling pathway diagrams, created using the DOT language, to offer a deeper understanding of its molecular interactions.

Introduction

This compound, chemically known as 3-methyl-1,4,5,8-tetrahydroxyanthraquinone, is a red pigment and a secondary metabolite produced by various species of fungi, including those from the genera Drechslera and Helminthosporium.[1] As a member of the anthraquinone family, this compound shares a core chemical scaffold with compounds known for their diverse pharmacological properties. While its most prominently reported activity is antifungal, preliminary evidence suggests potential applications in cancer and inflammation research. This guide aims to provide a detailed technical resource for professionals engaged in the study and development of natural products as therapeutic agents.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its study and application in various experimental settings.

| Property | Value |

| Molecular Formula | C₁₅H₁₀O₆ |

| Molecular Weight | 286.24 g/mol |

| CAS Number | 476-43-7 |

| Appearance | Red pigment |

| Solubility | Soluble in DMSO |

| Synonyms | 3-methyl-1,4,5,8-tetrahydroxyanthraquinone |

Biosynthesis

This compound is biosynthesized via the polyketide pathway, a major route for the production of secondary metabolites in fungi.[2][3] This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme complex. The resulting poly-β-keto chain undergoes a series of cyclization and aromatization reactions to form the core anthraquinone structure. Emodin is a key intermediate in the biosynthesis of this compound.[4]

Biological Activities

This compound has demonstrated a range of biological activities, with its antifungal properties being the most extensively studied.

Antifungal Activity

This compound exhibits potent inhibitory effects against several plant pathogenic fungi.[1] Its efficacy is comparable to some commercial fungicides.

| Fungal Species | ED₅₀ (μg/mL) | Reference |

| Sclerotinia minor | 4.31 | |

| Sclerotinia sclerotiorum | 5.52 | |

| Botrytis cinerea | 5.25 |

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While specific IC₅₀ values for this compound against various cancer cell lines are not yet widely reported in publicly available literature, related anthraquinones have shown cytotoxic effects. The proposed mechanism for many anticancer compounds involves the induction of apoptosis (programmed cell death).

Hypothetical Anticancer Signaling Pathway:

Based on the known mechanisms of other anthraquinones, a hypothetical pathway for this compound's anticancer activity could involve the activation of intrinsic and extrinsic apoptosis pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound are also under investigation. While quantitative data such as IC₅₀ values for the inhibition of inflammatory mediators are not yet available, the general mechanism of anti-inflammatory action for many natural products involves the inhibition of key inflammatory pathways such as the NF-κB pathway and the cyclooxygenase (COX) enzymes.

Hypothetical Anti-inflammatory Signaling Pathway:

A plausible mechanism for this compound's anti-inflammatory effect could be the inhibition of the NF-κB signaling cascade, a central regulator of inflammation.

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments related to the biological evaluation of this compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a generalized procedure for determining the minimum inhibitory concentration (MIC) or effective dose (ED₅₀) of an antifungal agent.

Experimental Workflow:

Methodology:

-

Preparation of Fungal Inoculum: Culture the desired fungal strain on an appropriate agar (B569324) medium. Prepare a spore or mycelial suspension in sterile saline or broth and adjust the concentration to a standard (e.g., 1 x 10⁵ CFU/mL).

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640) to achieve a range of final concentrations.

-

Inoculation: Add the standardized fungal inoculum to each well of the microtiter plate. Include a positive control (no drug) and a negative control (no inoculum).

-

Incubation: Incubate the plate at the optimal temperature for the specific fungus (e.g., 25-30°C) for a defined period (e.g., 48-72 hours).

-

Determination of ED₅₀: Measure the optical density (OD) at 600 nm to determine fungal growth. The ED₅₀ is the concentration of this compound that inhibits 50% of the fungal growth compared to the positive control.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Experimental Workflow:

Methodology:

-

Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium). Include a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation of IC₅₀: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ is the concentration of this compound that reduces cell viability by 50%.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

This protocol describes a method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Workflow:

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce NO production. Include a control group with LPS only and a basal group with no LPS or this compound.

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Calculation of IC₅₀: Calculate the percentage of NO inhibition by this compound compared to the LPS-only control. The IC₅₀ is the concentration of this compound that inhibits NO production by 50%.

Conclusion

This compound is a fungal metabolite with well-documented antifungal activity against several important plant pathogens. Its potential as an anticancer and anti-inflammatory agent, while less explored, warrants further investigation. This technical guide provides a foundational understanding of this compound's properties and offers standardized protocols to aid researchers in their future studies. The elucidation of its specific mechanisms of action and the generation of more extensive quantitative data on its biological activities will be crucial for realizing its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. Cytotoxic Potential of Bioactive Compounds from Aspergillus flavus, an Endophytic Fungus Isolated from Cynodon dactylon, against Breast Cancer: Experimental and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Synthetic Biology to the Biosynthesis of Polyketides - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 4. Modulation of host inflammatory mediators as a treatment strategy for periodontal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vitro Antioxidant Potential of Cynodontin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 1, 2025

Abstract

Cynodontin, a naturally occurring anthraquinone (B42736) produced by various fungi, has garnered interest for its diverse biological activities. This technical guide provides an in-depth overview of the in vitro antioxidant potential of this compound, consolidating theoretical mechanisms, standardized experimental protocols for its evaluation, and a framework for data interpretation. While experimental in vitro data on this compound remains limited, this document synthesizes findings from in-silico computational studies and details the established methodologies required to validate its antioxidant efficacy. The guide is intended to serve as a comprehensive resource for researchers investigating this compound as a potential therapeutic agent.

Introduction to this compound

This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment and secondary metabolite isolated from fungal species such as Drechslera avenae and members of the Curvularia and Pyrenochaeta genera.[1][2] As an anthraquinone, its chemical structure suggests a potential for redox activity, making it a candidate for investigation as an antioxidant. Antioxidants play a crucial role in mitigating oxidative stress, a pathological process implicated in numerous diseases, by neutralizing reactive oxygen species (ROS). Understanding the antioxidant capacity of novel compounds like this compound is a critical step in early-phase drug discovery and development.

Theoretical Antioxidant Mechanisms: An In-Silico Perspective

Computational studies using Density Functional Theory (DFT) have provided the primary insights into this compound's antioxidant mechanisms.[3] These studies predict how this compound interacts with and neutralizes free radicals, such as the hydroxyl (•OH), hydroperoxyl (•OOH), and methyl peroxyl (•CH3OO) radicals.

The primary mechanisms proposed are:

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule directly donates a hydrogen atom to a free radical, thereby quenching it. This is predicted to be a significant mechanism in non-polar environments.[3]

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves a two-step process. First, the antioxidant loses a proton (H+), followed by the transfer of an electron (e-) to the free radical. The SPLET mechanism is suggested to be the most probable pathway in polar environments like water.[3]

The Single Electron Transfer-Proton Transfer (SET-PT) mechanism is considered unlikely to be a primary operative pathway for this compound's antioxidant action.

Caption: Proposed antioxidant mechanisms of this compound.

Quantitative Data: Theoretical Reaction Enthalpies

The following table summarizes the calculated reaction enthalpies (in kJ/mol) for this compound with various free radicals, as determined by in-silico analysis. This data provides a theoretical basis for its potential antioxidant activity.

| Free Radical | Reaction Environment | Proposed Mechanism | Reaction Enthalpy (kJ/mol) |

| Hydroxyl (•OH) | Water (Polar) | SPLET | -239.1 |

| Hydroperoxyl (•OOH) | Water (Polar) | SPLET | -123.1 |

| Methyl Peroxyl (•CH3OO) | Water (Polar) | SPLET | -132.8 |

| Hydroxyl (•OH) | Benzene (Non-polar) | HAT | -214.3 |

| Hydroperoxyl (•OOH) | Benzene (Non-polar) | HAT | -98.3 |

| Methyl Peroxyl (•CH3OO) | Benzene (Non-polar) | HAT | -108.0 |

Note: Lower enthalpy values indicate a more thermodynamically favorable reaction.

Experimental Protocols for In Vitro Assessment

To experimentally validate the theoretical antioxidant potential of this compound, a panel of standardized in vitro assays is required. The following sections detail the methodologies for three common and robust assays: DPPH, ABTS, and FRAP.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Principle: DPPH• (Violet) + Antioxidant-H → DPPH-H (Yellow) + Antioxidant•

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol (B129727) or ethanol. The solution should be freshly prepared and protected from light.

-

Prepare a series of dilutions of this compound in the same solvent.

-

A known antioxidant, such as Ascorbic Acid or Trolox, should be used as a positive control.

-

-

Reaction Setup:

-

In a microplate well or cuvette, add a defined volume of the this compound sample (or control/blank).

-

Add the DPPH working solution to initiate the reaction. A typical ratio is 1:1 or as specified by kit protocols.

-

For the blank, the sample is replaced with the solvent.

-

-

Incubation:

-

Incubate the mixture in the dark at room temperature for a set period, typically 30 minutes.

-

-

Measurement:

-

Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_blank - Abs_sample) / Abs_blank ] * 100

-

Results are often expressed as an IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

-

Caption: Standard experimental workflow for the DPPH assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Principle: ABTS•+ (Blue-Green) + Antioxidant → ABTS (Colorless) + Oxidized Antioxidant

Experimental Protocol:

-

Reagent Preparation:

-

Generate the ABTS•+ stock solution by reacting an aqueous ABTS solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM).

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

On the day of the assay, dilute the ABTS•+ stock solution with a buffer (e.g., PBS, pH 7.4) to an absorbance of ~0.70 at 734 nm.

-

Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

-

-

Reaction Setup:

-

Add a small volume of the this compound sample to a larger volume of the diluted ABTS•+ solution.

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 6-30 minutes).

-

-

Measurement:

-

Measure the absorbance at approximately 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Caption: Standard experimental workflow for the ABTS assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.

Principle: Fe³⁺-TPTZ (Colorless) + Antioxidant → Fe²⁺-TPTZ (Blue) + Oxidized Antioxidant

Experimental Protocol:

-

Reagent Preparation:

-

Prepare the FRAP working solution fresh daily by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.

-

Warm the working solution to 37°C before use.

-

Prepare a standard curve using a known concentration of FeSO₄.

-

Prepare dilutions of this compound.

-

-

Reaction Setup:

-

Add a small volume of the sample (or standard/blank) to a microplate well or cuvette.

-

Add a large volume of the pre-warmed FRAP working solution to all wells.

-

-

Incubation:

-

Incubate the mixture for a defined period (e.g., 4 to 30 minutes) at 37°C.

-

-

Measurement:

-

Measure the absorbance of the blue-colored complex at approximately 593 nm.

-

-

Calculation:

-

The FRAP value of the sample is determined by comparing its absorbance to the Fe²⁺ standard curve. Results are expressed as mM of Fe²⁺ equivalents.

-

Caption: Standard experimental workflow for the FRAP assay.

Signaling Pathways and Future Directions

Currently, there is no published research specifically detailing the intracellular signaling pathways that may be modulated by the antioxidant activity of this compound. In fungi, stress response pathways, such as the High-Osmolarity Glycerol (HOG) and Cell Wall Integrity (CWI) pathways, are known to be activated in response to chemical agents. Future research should aim to investigate whether this compound can influence these or other key antioxidant-related signaling pathways (e.g., Nrf2-ARE pathway) in mammalian cells to determine if its effects extend beyond direct chemical scavenging to include the modulation of cellular antioxidant defenses.

Conclusion

This compound is a fungal metabolite with theoretical antioxidant properties supported by in-silico computational modeling. The proposed mechanisms of action, primarily HAT and SPLET, suggest it may be an effective free radical scavenger. However, a critical gap exists in the literature, as comprehensive experimental validation and quantification of its in vitro antioxidant activity are lacking. This guide provides the necessary standardized protocols (DPPH, ABTS, FRAP) for researchers to systematically evaluate this compound's efficacy. Such studies are essential to confirm its potential and justify further investigation into its mechanism of action and therapeutic applications in oxidative stress-related pathologies.

References

The Ecological Significance of Cynodontin: A Fungal Anthraquinone

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cynodontin, a polyketide-derived anthraquinone, is a secondary metabolite produced by various fungal species, notably within the genera Drechslera and Curvularia. This pigment plays a significant ecological role, primarily characterized by its potent antifungal properties against specific plant pathogens. This technical guide provides a comprehensive overview of the ecological functions of this compound, its biosynthesis, and its biological activities, supported by quantitative data and detailed experimental methodologies. The information presented herein is intended to serve as a valuable resource for researchers in mycology, chemical ecology, and for professionals engaged in the discovery and development of novel antifungal agents.

Introduction

Fungi produce a vast arsenal (B13267) of secondary metabolites that are not essential for their primary growth but play crucial roles in their interactions with the surrounding environment[1][2][3]. These compounds can function in communication, competition, and defense[4]. Among these, fungal pigments are particularly noteworthy for their diverse biological activities[5]. This compound (3-methyl-1,4,5,8-tetrahydroxyanthraquinone) is a red pigment that has garnered scientific interest due to its selective and potent bioactivity. It is prominently produced by phytopathogenic fungi such as Drechslera avenae and various Curvularia species. Ecologically, this compound appears to function as an antagonistic agent, providing a competitive advantage to the producing fungus by inhibiting the growth of other fungi in its vicinity. This document synthesizes the current knowledge on this compound, with a focus on its ecological role, supported by quantitative data and detailed experimental protocols to facilitate further research.

Biological Activities of this compound

The primary ecological function of this compound identified to date is its antifungal activity. However, like many fungal secondary metabolites, it exhibits a range of other biological effects.

Antifungal Activity

This compound has demonstrated potent and selective inhibitory activity against several important plant pathogenic fungi. Its efficacy is particularly pronounced against members of the Sclerotiniaceae family. The inhibitory action of this compound is focused on mycelial growth rather than spore germination, suggesting an interference with metabolic processes essential for vegetative fungal proliferation. The structure of this compound, specifically the type and position of substitutions on its C-ring, is crucial for its antifungal properties, as related anthraquinones like emodin (B1671224) and chrysophanol (B1684469) do not exhibit the same level of activity against this compound-sensitive fungi.

Enzyme Inhibition

Beyond its antifungal effects, this compound has been shown to be a significant inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This activity suggests potential applications beyond agriculture, in the field of neuropharmacology.

Antioxidant Activity

While specific quantitative data for this compound's antioxidant activity is not extensively detailed in the reviewed literature, anthraquinones as a class are known for their antioxidant properties. This activity is likely to play a role in protecting the producing fungus from oxidative stress.

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: Antifungal Activity of this compound

| Target Fungus | ED50 (µg/mL) | Reference |

| Sclerotinia minor | 4.31 | |

| Sclerotinia sclerotiorum | 5.52 | |

| Botrytis cinerea | 5.25 | |

| Verticillium dahliae | Less potent inhibition |

Table 2: Enzyme Inhibition by this compound

| Target Enzyme | IC50 (µM) | Reference |

| Acetylcholinesterase (from electric eel) | 2.53 |

Putative Biosynthesis of this compound

This compound is a polyketide, synthesized via the acetate-malonate pathway. Fungal polyketides are typically produced by large, multifunctional enzymes called polyketide synthases (PKSs). The biosynthesis of anthraquinones like this compound involves a non-reducing PKS (NR-PKS). The following diagram illustrates a putative biosynthetic pathway for this compound, starting from acetyl-CoA and malonyl-CoA.

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound's biological activities.

Fungal Mycelial Growth Inhibition Assay

This protocol is used to determine the ED50 value of this compound against various fungi.

References

Cynodontin Derivatives: A Technical Guide to Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynodontin, a naturally occurring anthraquinone (B42736) pigment produced by various fungi, has garnered interest for its diverse biological activities. As a member of the anthraquinone family, which includes compounds with a wide range of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory effects, this compound serves as a promising scaffold for the development of novel therapeutic agents.[1] This technical guide provides an in-depth overview of the biological significance of this compound and its derivatives, with a focus on their antifungal, anticancer, and enzyme-inhibitory activities. Due to the limited availability of data on specific synthetic derivatives of this compound, this paper will also draw upon data from structurally related anthraquinones to infer potential structure-activity relationships and biological mechanisms.

Chemical Structure

This compound is chemically known as 1,4,5,8-tetrahydroxy-3-methylanthracene-9,10-dione. Its core structure is a tricyclic aromatic quinone, which is characteristic of anthraquinones. The biological activity of this compound and its derivatives is often attributed to the planar aromatic ring system, which can intercalate with DNA, and the presence of hydroxyl and methyl groups that can participate in various cellular interactions.[2][3]

Biological Activities of this compound and Related Anthraquinones

Antifungal Activity

This compound has demonstrated potent antifungal properties against a range of plant pathogenic fungi.[2][3] Its efficacy is comparable to some commercial fungicides. The antifungal activity of anthraquinones is influenced by the type and position of substitutions on the anthraquinone ring.

Table 1: Antifungal Activity of this compound and Related Anthraquinones

| Compound | Fungal Species | Activity Metric | Value (µg/mL) | Reference |

| This compound | Sclerotinia minor | ED50 | 5.5 | |

| Sclerotinia sclerotiorum | ED50 | 6.2 | ||

| Botrytis cinerea | ED50 | 7.8 | ||

| Verticillium dahliae | ED50 | >25 | ||

| Emodin | Candida albicans | MIC | 25 - 250 | |

| Rhein | Candida albicans | MIC | 25 - 250 | |

| Aloe-emodin | Candida albicans | MIC | 25 - 250 | |

| Chrysophanol | Candida albicans | MIC | 25 - 250 |

ED50: Effective dose for 50% inhibition; MIC: Minimum Inhibitory Concentration.

Anticancer Activity

Several anthraquinone derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation.

Table 2: Anticancer Activity of Selected Anthraquinone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Mesuarianone | Raji (Burkitt's lymphoma) | >100 | |

| Mesuaferrin A | Raji (Burkitt's lymphoma) | 2.3 | |

| Macluraxanthone | Raji (Burkitt's lymphoma) | 3.1 | |

| α-Mangostin | Raji (Burkitt's lymphoma) | 4.8 | |

| Formononetin derivative | PC3 (Prostate Cancer) | 1.9 |

IC50: Half-maximal inhibitory concentration.

Enzyme Inhibitory Activity

This compound and its analogs have been explored for their potential to inhibit various enzymes, including acetylcholinesterase (AChE), which is a target in the management of Alzheimer's disease.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of this compound and Related Compounds

| Compound | IC50 (µM) | Reference |

| This compound | 2.53 | |

| Isoflavone derivative 9a | 0.093 | |

| Donepezil (Reference) | 0.025 |

IC50: Half-maximal inhibitory concentration.

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is a standardized procedure to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

96-well sterile microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Anthraquinone stock solution (dissolved in a suitable solvent like DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin (B1669076) for bacteria, fluconazole (B54011) for fungi)

-

Negative control (broth and solvent)

Procedure:

-

Prepare Compound Dilutions: Dispense 50 µL of sterile broth into wells of a 96-well plate (columns 2-12). Add 100 µL of the anthraquinone stock solution to the first well of each row (column 1). Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and continuing this process across the plate to column 10. Discard the final 50 µL from column 10. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no inoculum).

-

Inoculum Preparation: Prepare a microbial suspension from a fresh culture in sterile saline or broth. Adjust the turbidity to a 0.5 McFarland standard. Dilute this standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-